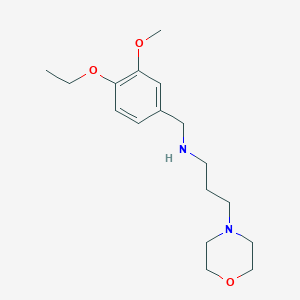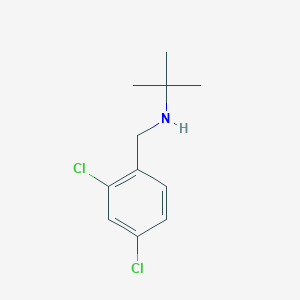
N-cyclooctylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctylbenzenesulfonamide (NS-398) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mecanismo De Acción
N-cyclooctylbenzenesulfonamide selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, which are involved in inflammation, pain, and fever. Unlike other NSAIDs, this compound does not inhibit the activity of COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential anticancer properties. This compound has been studied for its effects on various biochemical and physiological parameters, including cytokine production, cell proliferation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclooctylbenzenesulfonamide has several advantages for laboratory experiments. It is a highly selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in various diseases. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
N-cyclooctylbenzenesulfonamide has several potential future directions for research. One area of research is the development of more potent and selective COX-2 inhibitors with fewer side effects. Another area of research is the investigation of the potential anticancer properties of this compound in combination with other anticancer drugs. Additionally, this compound could be studied for its potential therapeutic applications in other diseases, such as cardiovascular diseases and neurodegenerative diseases.
Conclusion
This compound is a non-steroidal anti-inflammatory drug that selectively inhibits the activity of COX-2 enzyme. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. This compound has several advantages for laboratory experiments, including its selectivity and stability. However, it also has some limitations, including its potential toxicity and limited solubility. Future research directions for this compound include the development of more potent and selective COX-2 inhibitors and investigation of its potential therapeutic applications in other diseases.
Métodos De Síntesis
N-cyclooctylbenzenesulfonamide can be synthesized by a multistep process starting from 4-chlorobenzenesulfonyl chloride and cyclooctylamine. The synthesis involves several steps, including N-alkylation, sulfonamide formation, and cyclization. The final product is obtained as a white solid with a high purity level.
Aplicaciones Científicas De Investigación
N-cyclooctylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. This compound has also been studied for its potential anticancer properties. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
Fórmula molecular |
C14H21NO2S |
|---|---|
Peso molecular |
267.39 g/mol |
Nombre IUPAC |
N-cyclooctylbenzenesulfonamide |
InChI |
InChI=1S/C14H21NO2S/c16-18(17,14-11-7-4-8-12-14)15-13-9-5-2-1-3-6-10-13/h4,7-8,11-13,15H,1-3,5-6,9-10H2 |
Clave InChI |
OSNSFTACGYWGRU-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC=C2 |
Solubilidad |
30 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(Diethylamino)benzyl]amino}ethanol](/img/structure/B262726.png)




![N-[2-(benzyloxy)-5-bromobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B262738.png)

![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)




